molecular formula C22H13BrFNO3 B11578894 4-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

4-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11578894
M. Wt: 438.2 g/mol
InChI Key: QPAYPYDRPRTLIR-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound with the molecular formula C21H13BrFNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative.

    Introduction of Fluorobenzoyl Group: The fluorobenzoyl group is introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Amidation: The final step involves the formation of the amide bond by reacting the brominated benzofuran derivative with 4-bromobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzofurans.

Scientific Research Applications

4-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluorobenzamide: Similar structure but lacks the benzofuran moiety.

    4-bromo-2-fluorobenzoic acid: Contains a carboxylic acid group instead of the amide group.

    4-bromo-2-fluorobenzoyl chloride: Used as an intermediate in the synthesis of various benzamide derivatives.

Uniqueness

4-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the benzofuran core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H13BrFNO3

Molecular Weight

438.2 g/mol

IUPAC Name

4-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C22H13BrFNO3/c23-15-9-5-14(6-10-15)22(27)25-19-17-3-1-2-4-18(17)28-21(19)20(26)13-7-11-16(24)12-8-13/h1-12H,(H,25,27)

InChI Key

QPAYPYDRPRTLIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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